molecular formula C11H9NO3 B11898859 3-Acetyl-6-hydroxyquinolin-4(1H)-one

3-Acetyl-6-hydroxyquinolin-4(1H)-one

Cat. No.: B11898859
M. Wt: 203.19 g/mol
InChI Key: JKOUOOZKNTUBMF-UHFFFAOYSA-N
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Description

3-Acetyl-6-hydroxyquinolin-4(1H)-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-hydroxyquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis often begins with readily available starting materials such as aniline derivatives and acetoacetic ester.

    Cyclization: The key step involves the cyclization of the intermediate compounds to form the quinoline ring structure.

    Acetylation: The final step involves the acetylation of the quinoline derivative to introduce the acetyl group at the 3-position.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-hydroxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

3-Acetyl-6-hydroxyquinolin-4(1H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential anticancer properties.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-hydroxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 3-Acetyl-6-hydroxyquinolin-4(1H)-one.

    Hydroxyquinoline: A derivative with a hydroxyl group at different positions.

    Acetylquinoline: A derivative with an acetyl group at different positions.

Uniqueness

This compound is unique due to the specific positioning of the acetyl and hydroxyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-acetyl-6-hydroxy-1H-quinolin-4-one

InChI

InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-3-2-7(14)4-8(10)11(9)15/h2-5,14H,1H3,(H,12,15)

InChI Key

JKOUOOZKNTUBMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)O

Origin of Product

United States

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